Methylglyoxal bis(guanylhydrazone) dihydrochloride
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Overview
Description
Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.
Scientific Research Applications
Anticancer Agent
Methylglyoxal bis(guanylhydrazone) has been studied for its anticancer properties, particularly in the treatment of acute myelocytic leukemia and lymphomatous diseases. The compound exhibits antitumor effects and is being investigated for its action mechanisms, including its role in inducing hypoglycemia and hepatic necrosis as well as its impact on oxidative phosphorylation (Mihich, 1963).
Enzymatic Inhibition
Methylglyoxal bis(guanylhydrazone) is a potent inhibitor of S-adenosylmethionine decarboxylase across various mammalian tissues. This inhibition is particularly significant in the presence of putrescine, an activator of this enzyme. The compound has shown effects in both drug-resistant and drug-sensitive leukemia sublines (Corti et al., 1974).
Biochemical Interactions
The compound has been observed to interact with cellular processes such as polyamine biosynthesis in tumor cells. It acts as an inhibitor of adenosylmethionine decarboxylase and affects other enzymes like diamine oxidase. This interaction plays a role in the alteration of cellular polyamine levels, impacting cell proliferation and growth (Seppänen et al., 1984).
Impact on Cell Proliferation
Studies have shown that methylglyoxal bis(guanylhydrazone) can influence the polyamine biosynthetic pathway, resulting in changes in cell proliferation activities. This is seen in its ability to affect S-adenosyl-l-methionine decarboxylase and ornithine decarboxylase activities in leukemic mice, which are crucial enzymes in polyamine synthesis (Heby et al., 1973).
Drug Penetration and Distribution
Investigations into the penetration of methylglyoxal bis(guanylhydrazone) into human tissues, particularly in cases of leukemia and intracerebral tumors, have been conducted. These studies explore how the drug distributes in the body and its ability to concentrate in target tissues, which is crucial for its therapeutic effectiveness (Rosenblum et al., 1981).
Properties
CAS No. |
7059-23-6 |
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Molecular Formula |
C5H13ClN8 |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+; |
InChI Key |
RRECQJYPJNWFNK-BCKSSGNJSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl |
shelf_life |
Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition. |
solubility |
0.1 N NaOH soluble (mg/mL) Water > 100 (mg/mL) 0.01 N NaOH partly soluble (mg/mL) 0.1 N HC1 partly soluble (mg/mL) MeOH partly soluble (mg/mL) 50% EtOH partly soluble (mg/mL) |
Synonyms |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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